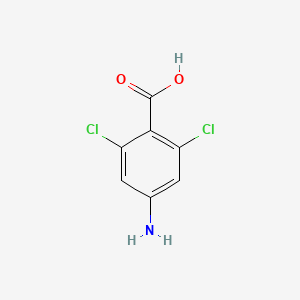

4-Amino-2,6-dichlorobenzoic acid

Description

Significance in Contemporary Chemical Research

4-Amino-2,6-dichlorobenzoic acid serves as a valuable intermediate and building block in organic synthesis. Its significance is particularly noted in the synthesis of more complex molecules with specific biological or material properties. The presence of reactive sites—the amino group, the carboxylic acid group, and the chlorinated benzene (B151609) ring—allows for a variety of chemical transformations.

Research indicates that related dichloro-substituted phenolic compounds are critical building blocks in the synthesis of antimicrobial agents, herbicides, and dye intermediates. nbinno.com For instance, the structurally similar 2,6-dichloro-4-aminophenol is a key intermediate for producing hexaflumuron, a benzoylurea (B1208200) insecticide used to control pests like the bollworm. google.com The study of this compound and its derivatives is often linked to the development of new agricultural chemicals and pharmaceuticals. The halogen atoms on the benzene ring can increase the lipophilicity and, potentially, the bioavailability of drug molecules derived from it. mdpi.com

Historical Perspective on Substituted Benzoic Acids

The study of substituted benzoic acids is rooted in the history of benzoic acid itself. Discovered in the 16th century through the dry distillation of gum benzoin, the structure of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.orgchemeurope.comwikipedia.org Early industrial production methods for benzoic acid, such as the reaction of benzotrichloride (B165768) with calcium hydroxide, often resulted in products containing significant amounts of chlorinated benzoic acid derivatives. newworldencyclopedia.orgchemeurope.com This historical context highlights the long-standing presence of chlorinated benzoic acids in industrial chemistry.

Over time, as synthetic methodologies advanced, the targeted synthesis of specific substituted benzoic acids became more feasible and important. The introduction of substituents like amino and chloro groups onto the benzoic acid framework allows for the fine-tuning of the molecule's physical, chemical, and biological properties. This has led to a vast family of compounds used in applications ranging from food preservation to pharmaceuticals and pesticides. newworldencyclopedia.orgwikipedia.orgwikipedia.orgeuropa.eu For example, 2,6-dichlorobenzoic acid is a known metabolite of the herbicide dichlobenil (B1670455), demonstrating the environmental relevance of such chlorinated structures. ebi.ac.uk

Scope and Research Gaps in the Literature

The existing literature on this compound primarily consists of entries in chemical supplier databases, which provide basic physicochemical data but offer limited in-depth research findings. bldpharm.comchemsrc.comchemicalbook.com While its role as a synthetic intermediate is acknowledged, comprehensive studies detailing its reaction kinetics, thermodynamic properties, and full range of potential applications are not widely available.

A significant research gap exists in understanding the environmental fate and metabolic pathways of this compound. While studies have been conducted on related compounds like the herbicide dichlobenil and its metabolite 2,6-dichlorobenzoic acid (2,6-DCBA), specific data on the biodegradability and potential bioaccumulation of the 4-amino substituted version is scarce. ebi.ac.uk Research into the biotransformation of similar halogenated aromatic compounds suggests that the degradation pathways can be complex and may lead to persistent metabolites. ebi.ac.uk

Furthermore, while its potential use in synthesizing bioactive molecules is implied by the applications of similar compounds, there is a lack of published research on the specific biological activities of this compound itself or its direct derivatives. Exploring its potential as an antimicrobial, herbicidal, or pharmaceutical agent through dedicated screening programs could be a fruitful area for future research. The synthesis and characterization of novel compounds derived from this molecule, such as co-crystals or metal complexes, also remain largely unexplored territories. mdpi.com

Properties

IUPAC Name |

4-amino-2,6-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMLFJXZSWXTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2,6 Dichlorobenzoic Acid

Established Synthetic Routes to 4-Amino-2,6-dichlorobenzoic Acid

The synthesis of this compound, a significant compound in organic synthesis, is primarily achieved through methods involving diazotization and chlorination. These established routes offer reliable pathways to this dichlorinated aminobenzoic acid derivative.

Diazotization-Based Synthetic Strategies

Diazotization reactions, particularly the Sandmeyer reaction, represent a foundational approach for introducing chloro-substituents onto an aromatic ring. organic-chemistry.org This process typically begins with a primary aromatic amine, which is converted into a diazonium salt. This salt then serves as a versatile intermediate that can be subjected to various nucleophilic substitutions. organic-chemistry.org

In the context of aminobenzoic acids, the amino group is the key functional group for diazotization. scirp.orgscirp.org The reaction is initiated by treating the aminobenzoic acid with nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org However, the synthesis of chloro-substituted benzoic acids from their amino precursors via diazotization can be challenging. For instance, attempts to synthesize 4-chlorobenzoic acid from 4-aminobenzoic acid (pABA) have shown that the diazonium salt of pABA is susceptible to nucleophilic attack by water, leading to the formation of 4-hydroxybenzoic acid as a significant byproduct, even with a large excess of hydrochloric acid. scirp.orgscirp.org This highlights a potential complication in achieving high yields of the desired chlorinated product.

Chlorination Approaches

Direct chlorination of an aromatic ring is another major strategy for synthesizing chlorinated benzoic acids. The reactivity and regioselectivity of this electrophilic aromatic substitution are heavily influenced by the directing effects of the substituents already present on the benzene (B151609) ring. For p-aminobenzoic acid derivatives, both the amino and carboxylic acid groups influence the position of incoming electrophiles.

Improved syntheses of dichlorinated compounds have been developed, focusing on controlling the reaction conditions to achieve the desired substitution pattern. acs.org For instance, the chlorination of p-aminobenzoic acid derivatives can lead to mono- and dichloro- products, and the reaction conditions can be tuned to favor the formation of the desired 3,5-dichloro derivative. acs.org

A related synthesis involves the chlorination of 2,6-dichlorophenol (B41786) to produce 2,6-dichloro-4-aminophenol, which can then potentially be converted to the corresponding benzoic acid. orgsyn.orggoogle.com Another approach starts with the chlorination of methyl-4-formylbenzoate using chlorine gas in an organic solvent to produce methyl-4-chloroformylbenzoate, which can then undergo further transformations. google.com

Advanced Organic Synthesis Techniques

Modern synthetic chemistry offers more sophisticated methods that can provide better control and higher yields. These techniques often involve multi-step pathways and the use of specific catalysts or reagents to achieve the desired transformations. For example, the synthesis of 2,6-dichlorophenol, a potential precursor, can be achieved through the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org

Furthermore, the synthesis of related dichlorinated compounds, such as 2,6-dichlorobenzoic acid, has been well-documented and can serve as a reference for developing routes to the 4-amino substituted analogue. nist.govnih.govebi.ac.uk

Derivatization Reactions of the Amino Moiety

The amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions include N-acetylation, N-formylation, alkylation, and acylation.

N-Acetylation and N-Formylation

N-Acetylation is a common method for protecting the amino group or for modifying the biological activity of the parent compound. This reaction is typically carried out using acetic anhydride (B1165640) or acetyl chloride.

N-Formylation introduces a formyl group (-CHO) onto the nitrogen atom. This can be achieved using various reagents and conditions. A straightforward method involves reacting the amino carboxylic acid with formamide (B127407) at elevated temperatures. google.com This process is often efficient and can lead to complete conversion to the N-formyl derivative. google.com Another approach utilizes formic acid, sometimes in the presence of a catalyst or with azeotropic removal of water. scispace.com For instance, heating an amine with formic acid in toluene (B28343) using a Dean-Stark trap can give excellent yields of the N-formylated product. scispace.com More advanced methods employ reagents like cyanomethylformate or utilize catalytic amounts of iodine under solvent-free conditions for a more environmentally friendly process. mdpi.comorganic-chemistry.org The choice of method can depend on the specific substrate and the desired reaction conditions.

Table 1: Comparison of N-Formylation Methods

| Reagent/Method | Conditions | Advantages |

| Formamide | Heating (e.g., 90-100°C) | Simple, direct, high conversion. google.com |

| Formic Acid/Toluene | Reflux with Dean-Stark trap | Excellent yields, no need for anhydrous conditions. scispace.com |

| Iodine (catalytic) | Solvent-free, 70°C | Environmentally friendly, high efficiency. organic-chemistry.org |

| Imidazole/DMF | 60°C | Uses readily available reagents. sci-hub.se |

Alkylation and Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the amino moiety. This can be accomplished using alkylating agents like alkyl halides in the presence of a base. nih.gov For example, 4-aminobenzoic acid can be alkylated using potassium carbonate and an appropriate alkylating agent under mild conditions. nih.gov

N-Acylation is a broader class of reactions that includes the introduction of various acyl groups, not just acetyl. This can be achieved by reacting the amino acid with an acyl chloride or an acid anhydride. nih.gov A common method for peptide synthesis involves the use of mixed anhydrides. For example, an N-acylamino acid can be reacted with an aminobenzoic acid in the presence of a catalyst like a strong acid to form an N-(N-acylaminoacyl)aminobenzoic acid. google.com This highlights the utility of acylation in building more complex molecular structures.

Table 2: Alkylation and Acylation Reactions of Aminobenzoic Acids

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halide, K2CO3 | N-alkylated aminobenzoic acid nih.gov |

| N-Acylation | Acyl chloride or anhydride | N-acylated aminobenzoic acid nih.gov |

| N-Acylation (Mixed Anhydride) | N-acylamino acid, aminobenzoic acid, catalyst | N-(N-acylaminoacyl)aminobenzoic acid google.com |

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for synthetic modification, readily undergoing reactions such as esterification and amidation to produce a variety of functional derivatives.

The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation, typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org The general procedure involves dissolving the acid in the chosen alcohol, followed by the careful, dropwise addition of the acid catalyst. libretexts.org The mixture is then typically heated under reflux to achieve a satisfactory reaction rate. The product ester precipitates upon cooling and neutralization of the reaction mixture. libretexts.org

For example, the esterification of p-aminobenzoic acid with ethanol (B145695) is a well-established method for preparing benzocaine, a local anesthetic. libretexts.org This same principle applies to this compound, allowing for the synthesis of a range of alkyl and aryl esters. The choice of alcohol determines the nature of the resulting ester.

| Reactant Alcohol | Resulting Ester Product Name |

| Methanol (B129727) | Methyl 4-amino-2,6-dichlorobenzoate |

| Ethanol | Ethyl 4-amino-2,6-dichlorobenzoate |

| Isopropanol | Isopropyl 4-amino-2,6-dichlorobenzoate |

| Polyethylene (B3416737) Glycol (PEG) | PEGyl 4-amino-2,6-dichlorobenzoate |

This table presents potential esterification products based on established chemical principles.

Specialized esters, such as those involving polyethylene glycol (PEG), have also been synthesized from related aminobenzoic acids to create pegylated compounds for therapeutic applications. rsc.org These reactions demonstrate the versatility of the carboxylic acid group for creating a wide array of derivatives. rsc.org

The carboxylic acid group can be converted into an amide bond through reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A common method involves the use of a coupling reagent. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been effectively used as a coupling reagent to synthesize dipeptides from related amino acids. nih.gov In this process, the carboxylic acid reacts with the coupling agent to form an active intermediate ester, which then readily reacts with the amine to form the desired amide. nih.gov

The synthesis is generally carried out in an organic solvent like dichloromethane (B109758) (DCM). nih.gov The process involves combining the N-protected amino acid with the coupling reagent before introducing the amine component. nih.gov Subsequent deprotection steps, if necessary, yield the final amide. nih.gov This methodology can be applied to this compound to synthesize a library of amide derivatives by varying the amine reactant.

| Reactant Amine | Resulting Amide Product Name |

| Ammonia (B1221849) | 4-Amino-2,6-dichlorobenzamide |

| Glycine ethyl ester | Ethyl 2-((4-amino-2,6-dichlorobenzoyl)amino)acetate |

| Aniline | N-phenyl-4-amino-2,6-dichlorobenzamide |

| Diethylamine | N,N-diethyl-4-amino-2,6-dichlorobenzamide |

This table illustrates potential amidation products based on standard coupling methodologies.

Halogen-Specific Transformations and Substitutions

The two chlorine atoms on the aromatic ring of this compound are generally unreactive towards classical nucleophilic aromatic substitution due to the electron-rich nature of the benzene ring. However, these halogens can be substituted using modern catalytic methods, most notably palladium-catalyzed cross-coupling reactions. These reactions offer a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions.

For example, the Buchwald-Hartwig amination allows for the substitution of aryl halides with amines. This reaction, which uses a palladium catalyst and a suitable phosphine (B1218219) ligand, could be employed to replace one or both chlorine atoms with a new amino group. mdpi.com Similarly, the Suzuki coupling reaction enables the formation of a C-C bond by reacting the aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. This would allow for the introduction of new alkyl or aryl substituents in place of the chlorine atoms. While direct examples on this compound are not prevalent, the reactivity of chloro-substituted aromatics in these coupling reactions is well-documented. mdpi.comsmolecule.com

| Reaction Type | Reactant | Potential Product |

| Suzuki Coupling | Phenylboronic acid | 4-Amino-6-chloro-3-phenylbenzoic acid |

| Buchwald-Hartwig Amination | Morpholine | 4-Amino-6-chloro-2-morpholinobenzoic acid |

| Sonogashira Coupling | Phenylacetylene | 4-Amino-6-chloro-2-(phenylethynyl)benzoic acid |

| Stille Coupling | Tributyl(vinyl)stannane | 4-Amino-6-chloro-2-vinylbenzoic acid |

This table outlines potential products from halogen substitution reactions using established cross-coupling methods.

Stereoselective Synthesis and Chiral Modifications

Introducing chirality into derivatives of this compound requires advanced stereoselective synthetic methods, as the parent molecule is achiral. The development of unnatural α-amino acids with specific stereochemistry is a significant area of research. nih.gov A powerful strategy involves the modification of a derivative of the amino acid, rather than the parent compound itself.

One such advanced protocol involves converting the amino acid into a chiral N-sulfinyl imine. nih.gov This chiral intermediate can then undergo diastereoselective C-radical addition. nih.gov For example, a C-centered radical, generated from the decarboxylation of a carboxylic acid via photoredox catalysis, can add to the N-sulfinyl imine. nih.gov The chiral sulfinyl group directs the approach of the incoming radical, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov Subsequent removal of the sulfinyl group reveals the new, enantiomerically enriched α-substituted amino acid derivative.

Another approach involves the enantioselective palladium-catalyzed α-allylation of an aldimine ester derived from the amino acid. mdpi.com Using a chiral ligand, such as the Trost ligand, in conjunction with a palladium catalyst can achieve the enantioselective addition of an allyl group, creating a chiral quaternary α-carbon. mdpi.com These methods represent the cutting edge of stereoselective synthesis and could be adapted to create chiral derivatives of this compound for applications in medicinal chemistry and materials science.

| Synthetic Strategy | Key Intermediate | Transformation | Outcome |

| Diastereoselective Radical Addition | Chiral N-sulfinyl imine | Visible light-promoted photoredox catalysis with a carboxylic acid radical precursor. nih.gov | α-Alkylated amino acid derivative with high diastereoselectivity. nih.gov |

| Enantioselective Allylation | Aldimine ester | Pd-catalyzed reaction with an allylic acetate (B1210297) using a chiral ligand. mdpi.com | Enantioenriched α-allyl-α-amino acid derivative. mdpi.com |

| Asymmetric Friedel-Crafts Reaction | α-Ketoimine | Reaction with electron-rich arenes catalyzed by a chiral phosphoric acid. mdpi.com | Enantiopure α-aryl-α-amino acid derivative. mdpi.com |

This table summarizes advanced stereoselective methods applicable for creating chiral derivatives.

Spectroscopic Characterization and Computational Studies of 4 Amino 2,6 Dichlorobenzoic Acid

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is an indispensable tool in chemistry for probing molecular structures. By analyzing the interaction of electromagnetic radiation with a substance, detailed information about its atomic and molecular composition, bonding, and conformation can be obtained.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify functional groups and investigate the conformational geometry of a molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them.

For 4-Amino-2,6-dichlorobenzoic acid, the spectra would be characterized by vibrations from the amino (-NH2), carboxylic acid (-COOH), and chloro (-Cl) functional groups, as well as the benzene (B151609) ring itself.

Amino Group Vibrations: The -NH2 group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3500–3300 cm⁻¹ region. For related molecules like 4-Amino-2-chlorobenzoic acid, these bands have been experimentally observed and are sensitive to hydrogen bonding. usp.br Bending vibrations (scissoring) for the amino group are expected around 1600 cm⁻¹. researchgate.net

Carboxylic Acid Vibrations: The -COOH group is a strong spectroscopic marker. The hydroxyl (O-H) stretching vibration would appear as a broad band in the 3300–2500 cm⁻¹ range due to intermolecular hydrogen bonding, which often leads to the formation of cyclic dimers in the solid state. The carbonyl (C=O) stretching vibration is a very strong and sharp band, typically found between 1710 and 1680 cm⁻¹. In studies of similar molecules like 2,4-Dichlorobenzoic acid, this C=O stretch is a prominent feature. ijastems.org

Aromatic Ring and Chloro Group Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1600–1450 cm⁻¹ region. ijastems.org The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The carbon-chlorine (C-Cl) stretching vibrations are generally found in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. ijastems.orgnih.gov

A comparative analysis of FT-IR and FT-Raman spectra helps in assigning vibrational modes, as some modes that are weak in IR may be strong in Raman, and vice-versa, providing a more complete picture of the vibrational framework.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Scissoring (Bending) | ~1600 | |

| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |

| C=O Stretch | 1710 - 1680 (strong) | |

| C-O Stretch / O-H Bend | 1440 - 1395 and 1300-1200 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C-C Stretch | 1600 - 1450 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and extent of conjugation. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and are typically intense. The presence of the amino and carboxylic acid groups, which are conjugated with the ring, influences the position and intensity of these bands. For the parent 4-aminobenzoic acid, absorption maxima are observed around 278 nm. mdpi.com The substitution pattern on the benzene ring affects the energy of these transitions.

n → π Transitions:* These transitions involve the promotion of non-bonding electrons (from the oxygen of the carbonyl group or the nitrogen of the amino group) to π* antibonding orbitals. These are typically less intense than π → π* transitions.

The specific wavelengths (λ_max) of absorption are sensitive to the solvent polarity and the electronic effects of the substituents. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift to longer wavelengths, while the chloro and carboxyl groups also modulate the electronic structure.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are standard methods for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound would provide key information. The two aromatic protons would appear as a singlet due to their chemical equivalence. The chemical shift would be influenced by the deshielding effect of the chlorine atoms and the shielding effect of the amino group. The labile protons of the amino (-NH₂) and carboxylic acid (-COOH) groups would also produce signals, though their chemical shifts can be broad and highly dependent on the solvent, concentration, and temperature. For comparison, in 2-chlorobenzoic acid, aromatic protons resonate in the range of δ 7.3-8.1 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, four signals would be expected for the aromatic carbons, plus a signal for the carboxylic carbon. The chemical shifts would be highly informative: the carboxylic carbon is typically found far downfield (>165 ppm), while the carbons bonded to the chlorine atoms would also be significantly shifted.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry, electronic structure, and spectroscopic properties of molecules. researchgate.netnih.gov By employing a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), one can calculate the most stable conformation of this compound.

These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure. Furthermore, DFT can be used to calculate vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman data to aid in the assignment of spectral bands. ijastems.org DFT also allows for the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 2: Representative DFT-Calculated Parameters for a Substituted Benzoic Acid (Note: This is an example based on related molecules; specific values for this compound require a dedicated study.)

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital | Indicates the ability to donate an electron. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept an electron. |

| Energy Gap (eV) | Difference between LUMO and HOMO energies | Relates to chemical reactivity and stability. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular interactions, and the nature of bonding within a molecule. ijastems.org It transforms the calculated wave function from DFT into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring and the carbonyl group. This analysis is expressed through second-order perturbation theory, where the stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated.

Key interactions would include:

n(N) → π(C-C):* Delocalization from the nitrogen lone pair into the antibonding orbitals of the benzene ring, which is characteristic of the resonance effect of the amino group.

n(O) → σ(C-C/C-N):* Hyperconjugative interactions involving the lone pairs of the oxygen atoms.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MESP) Surface Mapping

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to be excited. nih.gov

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

A hypothetical representation of key electronic properties, based on findings for structurally similar molecules, is presented in the table below.

| Property | Description | Expected Findings for this compound (by analogy) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The amino group would likely raise the HOMO energy level compared to dichlorobenzoic acid. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO energy would be influenced by the combined effects of the chloro and amino substituents. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The gap would be a key determinant of the molecule's reactivity profile. |

| MESP Negative Regions | Electron-rich areas, prone to electrophilic attack. | Expected to be concentrated around the carboxylic oxygen atoms and potentially influenced by the amino group. |

| MESP Positive Regions | Electron-poor areas, prone to nucleophilic attack. | Expected to be located on the carboxylic hydrogen and potentially the amino hydrogens. |

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of significant interest due to their potential applications in technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials.

Studies on related benzoic acid derivatives, such as 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, have utilized DFT calculations to determine their first-order hyperpolarizability (β₀). nih.gov These calculations are essential for identifying molecules with potentially large NLO responses. For instance, the calculated first-order hyperpolarizability for 3,4-dichlorobenzoic acid was found to be significant, suggesting its potential as an NLO material. nih.gov

For this compound, the presence of both an electron-donating group (amino) and electron-withdrawing groups (chloro and carboxylic acid) on the benzene ring creates a "push-pull" system. This type of electronic structure is known to enhance the NLO properties of a molecule by increasing the intramolecular charge transfer. Therefore, it is anticipated that this compound would exhibit a notable NLO response.

The table below summarizes the key NLO parameters that would be investigated in a computational study of this compound.

| NLO Property | Description | Significance for this compound |

| First-Order Hyperpolarizability (β₀) | A measure of the second-order NLO response of a molecule. | A high β₀ value would indicate a strong potential for applications in NLO devices. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A large dipole moment can contribute to the NLO response. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an electric field. | Influences the linear and non-linear optical properties. |

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their conformational changes and stability. By simulating the atomic motions over time, MD can provide insights into the dynamic nature of a molecule and its interactions with its environment.

While specific MD simulation studies on this compound are not documented in the literature, the methodology is widely applied to understand the conformational landscape of organic molecules. For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Isomers: Investigate the rotational barriers around the C-C and C-N bonds to identify the most stable conformations in different environments (e.g., in vacuum or in a solvent).

Analyze Hydrogen Bonding: Study the dynamics of intramolecular and intermolecular hydrogen bonds, which play a critical role in the crystal packing and solution-phase behavior of the molecule.

Assess Stability of Dimers: Evaluate the stability of dimeric structures, which are common for carboxylic acids, through the analysis of interaction energies and hydrogen bond lifetimes.

In the context of drug design, MD simulations are also crucial for understanding the stability of a ligand when bound to a biological target, such as a protein. nih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose and the key interactions that contribute to binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in the field of medicinal chemistry for the design and optimization of biologically active compounds. SAR analysis involves qualitatively correlating the chemical structure of a series of compounds with their biological activity, while QSAR establishes a mathematical relationship between the chemical properties of the compounds and their activity.

For benzoic acid derivatives, SAR studies have revealed that the nature and position of substituents on the benzene ring significantly influence their biological activities. nih.gov For instance, the presence of halogen atoms can modulate properties like lipophilicity and electronic character, which in turn affect how the molecule interacts with biological targets. researchgate.net The amino group in this compound is expected to be a key determinant of its biological profile, potentially through hydrogen bonding interactions with a receptor.

A hypothetical SAR exploration for derivatives of this compound might investigate the following modifications:

| Structural Modification | Potential Impact on Activity |

| Position of the Amino Group | Shifting the amino group to other positions on the ring would likely alter the binding mode and activity. |

| Nature of Halogen Substituents | Replacing chlorine with other halogens (e.g., fluorine, bromine) would change the steric and electronic properties. |

| Substitution on the Amino Group | Alkylation or acylation of the amino group would impact its hydrogen bonding capacity and overall lipophilicity. |

| Modification of the Carboxylic Acid | Esterification or amidation of the carboxylic acid would change the charge and polarity of the molecule. |

QSAR models are developed by correlating the biological activity of a set of compounds with various molecular descriptors, which can be steric, electronic, or hydrophobic in nature. While no specific QSAR models for this compound have been reported, the general approach would involve synthesizing a series of analogues, evaluating their biological activity, and then using statistical methods to build a predictive model. Such a model could then be used to design new derivatives with potentially improved activity.

Biological Activities and Mechanisms of Action of 4 Amino 2,6 Dichlorobenzoic Acid

Phytotoxic and Herbicidal Research Potential

Inhibition of Root Development in Weeds

While direct studies on the herbicidal activity of 4-Amino-2,6-dichlorobenzoic acid focusing on root inhibition are not extensively documented in available literature, the activity of structurally similar compounds provides significant insights. The related compound, 2,6-dichlorobenzoic acid (2,6-DCBA), is a known major metabolite of the herbicide dichlobenil (B1670455). ebi.ac.uk Research on benzonitrile (B105546) herbicides, which are structurally related, shows that their metabolites can inhibit root growth in plants like Lactuca sativa (lettuce). ebi.ac.uk

Herbicides that are derivatives of amino acids often function by disrupting the biosynthesis of essential amino acids in plants. These inhibitors act on specific enzymes to block the production of amino acids, which are the fundamental building blocks for plant growth and development. nih.gov Key enzyme targets include acetohydroxyacid synthase (AHAS), which is crucial for producing branched-chain amino acids, and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the synthesis of aromatic amino acids. nih.gov The inhibition of these pathways leads to a rapid halt in cell division and growth, ultimately causing the death of the weed. nih.gov

Immunomodulatory and Anti-inflammatory Properties

The immunomodulatory and anti-inflammatory potential of compounds structurally related to this compound has been a subject of scientific investigation, particularly focusing on their ability to suppress key signaling molecules in the inflammatory response.

Activation of Human Lymphocytes

Currently, there is no scientific literature available that details the specific activity of this compound in the activation of human lymphocytes.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

Research into a series of structurally related compounds, specifically 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines, has demonstrated significant anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. nih.gov These compounds were found to be effective inhibitors of both Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

In one study, several of these pteridine (B1203161) derivatives showed a high level of inhibition for both cytokines. With the exception of two derivatives, the tested compounds achieved good inhibition of TNF-α and even higher levels of inhibition for IL-6. nih.gov This suggests that the 4-amino-dichloro-aromatic structure is a promising scaffold for developing new anti-inflammatory agents. The mechanism for other anti-inflammatory compounds often involves the inhibition of the NF-κB (nuclear factor kappa B) pathway, which is a central regulator of the genetic expression of inflammatory molecules. nih.gov

Table 1: Inhibition of Pro-inflammatory Cytokines by Related 4-Amino-dichloro-benzo[g]pteridine Compounds This table is representative of data for structurally related compounds, as detailed in the cited research.

| Compound Derivative | Inhibition of TNF-α | Inhibition of IL-6 |

|---|---|---|

| 5b | High | High |

| 5d | High | High |

| 5i | High | High |

| 5a, 5f, 5g, 5h | Good | High |

| 5c, 5e | Inactive | Low |

Source: nih.gov

Potential for Anticancer Research

The core structure of 4-aminopteridine derivatives has been utilized in established anticancer drugs like methotrexate. nih.gov Building on this, recent research has explored the anticancer potential of the previously mentioned 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines, which are structurally related to this compound. nih.gov

These compounds were evaluated for their anti-tumor effects on the HL-60 and K562 leukemia cell lines. Several derivatives exhibited significant anti-proliferative activity. nih.gov Notably, some compounds were highly effective against the HL-60 cell line, while others were active against both cell lines. An important finding was that these compounds did not show cytotoxic side effects in normal human peripheral blood mononuclear cells, indicating a degree of selectivity for cancer cells. nih.gov The mechanism of cell death was identified as the induction of late apoptosis and necrosis. nih.gov

Table 2: Cytotoxic Activity (IC₅₀ in μM) of Related 4-Amino-dichloro-benzo[g]pteridine Compounds after 72h This table is representative of data for structurally related compounds, as detailed in the cited research.

| Compound Derivative | HL-60 Cells (IC₅₀) | K562 Cells (IC₅₀) |

|---|---|---|

| 1a | 1.95 | > 50 |

| 1b | 1.95 | > 50 |

| 1g | 3.9 | > 50 |

| 1j | 7.8 | 15.6 |

| 1k | 7.8 | 15.6 |

Source: nih.gov

Investigation into Mutagenicity and DNA-Damaging Potential

There is limited information on the direct mutagenicity of this compound. However, studies on structurally similar compounds provide critical insights into potential toxicities. Research on the herbicide 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA) found that while the parent compound was not genotoxic, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), significantly increased sister chromatid exchanges and micronuclei in V79 cells. This indicates that DCAP can damage DNA and cause chromosomal aberrations. nih.gov

Similarly, another related compound, 4-Amino-2,6-dichlorophenol (ADCP), is known to be a potent nephrotoxicant. Studies suggest its toxicity is not caused by the compound itself but by reactive metabolites formed through a co-oxidation process. nih.gov The mechanism of cytotoxicity appears to be related to alkylation by a reactive benzoquinoneimine metabolite rather than damage from free radicals. nih.gov These findings underscore the importance of metabolic activation when assessing the safety of such chlorinated aromatic amines.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound and its analogues can be inferred from their diverse biological activities.

Herbicidal Action: For related compounds, the mechanism involves the inhibition of key enzymes in the amino acid biosynthesis pathways of plants, such as AHAS or EPSPS, leading to arrested growth and death. nih.gov

Anti-inflammatory Action: The mechanism for related pteridine derivatives is the direct inhibition of the production of pro-inflammatory cytokines TNF-α and IL-6. nih.govnih.gov This is likely achieved by modulating signaling pathways like NF-κB that control the expression of these cytokines. nih.gov

Anticancer Action: The anticancer effects of related compounds are achieved by inducing programmed cell death (apoptosis) and necrosis in cancer cells, with a notable selectivity over non-cancerous cells. nih.gov

Toxicity Mechanism: The potential for toxicity, as seen in related aminophenols, appears to be linked to metabolic activation into highly reactive intermediates, such as benzoquinoneimines. These intermediates can then cause cellular damage and genotoxicity through alkylation of crucial biomolecules. nih.govnih.gov

Interaction with Biological Systems and Molecules

There is currently no available scientific literature detailing the specific interactions of this compound with biological systems and molecules.

Role of Electrophilic and Nucleophilic Reactions in Bioactivity

Information regarding the role of electrophilic and nucleophilic reactions in the bioactivity of this compound is not present in the current body of scientific research. While the chemical structure, featuring an aromatic ring with both electron-donating (amino) and electron-withdrawing (chloro and carboxylic acid) groups, suggests the potential for such reactions, their specific role in any biological activity remains uninvestigated.

The carboxylic acid functional group can undergo nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com In this type of reaction, a nucleophile attacks the carbonyl carbon, leading to the substitution of the hydroxyl group. masterorganicchemistry.comyoutube.com The reactivity of the carboxylic acid can be influenced by the other substituents on the aromatic ring.

Receptor Binding and Signaling Pathway Modulation

There are no published studies on the receptor binding affinities or the modulation of any signaling pathways by this compound. Determining these properties would require specific assays, such as radioligand binding studies and cell-based signaling assays, which have not been reported for this compound.

While research on other aminobenzoic acid derivatives has shown interactions with various receptors, it is not possible to infer similar activities for this compound due to the high degree of structural specificity in ligand-receptor interactions. For instance, studies on cyclic peptides incorporating 4-aminobenzoic acid have been conducted to investigate their binding to the G-CSF receptor. nih.gov However, this provides no direct information on the activity of the free this compound molecule.

Environmental Fate and Degradation Pathways of 4 Amino 2,6 Dichlorobenzoic Acid

Abiotic Transformation Processes

Abiotic transformation involves processes such as photodegradation and hydrolysis that chemically alter the compound without the involvement of microorganisms.

Photodegradation, the breakdown of compounds by light, is a significant abiotic process for many organic molecules in the environment. While direct studies on 4-Amino-2,6-dichlorobenzoic acid are not extensively documented, research on analogous compounds like p-aminobenzoic acid (PABA) and various chlorobenzoic acids provides insight into potential photochemical pathways.

The photodegradation of PABA is highly influenced by pH, as the different ionic forms of the molecule exhibit varying susceptibility to light. researchgate.netwooster.edu Two primary pathways have been proposed for PABA: the di- or tri-polymerization of intermediates, which appears to be the dominant route, and a minor pathway involving the oxidation of the amino group to a nitro group, followed by hydroxylation. researchgate.net Dissolved organic matter (DOM) in natural waters can influence this process through light screening effects and complex interactions involving energy and electron transfer. researchgate.net

For chlorobenzoic acids, photolysis often requires advanced oxidation processes, such as the presence of titanium dioxide (TiO₂) as a photocatalyst, to proceed efficiently. researchgate.netnih.gov The degradation of 2-chlorobenzoic acid with TiO₂ follows first-order kinetics and is most effective in acidic conditions (pH 3.5). nih.gov The process is primarily driven by highly reactive hydroxyl radicals (•OH), which attack the aromatic ring. researchgate.net This can lead to the formation of hydroxylated intermediates before the eventual mineralization of the compound. researchgate.net

Hydrolysis is the cleavage of chemical bonds by the addition of water. Halogenated aromatic compounds like chlorobenzoic acids are generally resistant to hydrolysis under typical environmental conditions due to the strength of the carbon-chlorine bond on the aromatic ring. nih.gov

2,6-Dichlorobenzoic acid is described as a stable, white solid. nih.gov As a carboxylic acid, it can donate a proton in the presence of a base, forming a salt in a neutralization reaction. chemicalbook.com While slightly soluble in water, its reactions are typical of carboxylic acids, which can be oxidized by strong oxidizing agents or reduced by strong reducing agents. chemicalbook.com This general stability suggests that this compound is unlikely to degrade significantly via hydrolysis in soil or water, making biotic degradation a more critical pathway for its transformation.

Biotic Degradation in Environmental Compartments

The breakdown of this compound by living organisms, particularly bacteria, is a crucial element of its environmental fate.

In soil, the fate of chlorinated benzoic acids is closely linked to the history of the environment. The closely related compound 2,6-dichlorobenzoic acid (2,6-DCBA) is a known environmental metabolite of the herbicide dichlobenil (B1670455). nih.govebi.ac.uk Studies have shown that the degradation of 2,6-DCBA is significantly more rapid in soils that have been previously exposed to dichlobenil compared to pristine soils. ebi.ac.ukscispace.com

In uncontaminated surface soils, the half-life of 2,6-DCBA can be very long, with some studies detecting no degradation at all. scispace.com In contrast, in soils with a history of dichlobenil application, complete or near-complete degradation has been observed over weeks to months. ebi.ac.uk For example, in previously exposed soils, 85-100% of 2,6-DCBA was degraded within 56 days. ebi.ac.uk This adaptation of the soil microbial community highlights its capacity to develop catabolic pathways for persistent xenobiotics.

The bacterial metabolism of chlorinated aromatic compounds has been studied in detail, providing a model for the breakdown of this compound. The bacterium Aminobacter sp. strain MSH1 is capable of using 2,6-dichlorobenzamide (B151250) (BAM), a precursor to 2,6-DCBA, as its sole source of carbon and energy. nih.govresearchgate.net

The degradation pathway in MSH1 is unique and encoded on plasmids. nih.gov The process begins with the conversion of BAM to 2,6-DCBA by an amidase enzyme (BbdA). researchgate.netnih.gov The subsequent catabolism of 2,6-DCBA is initiated by a monooxygenase (BbdD), which performs two hydroxylation steps. nih.gov

The first hydroxylation converts 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate . nih.gov

The second hydroxylation by the same enzyme forms 2,6-dichloro-3,5-dihydroxybenzoic acid . nih.gov

Following hydroxylation, the chlorine atoms are removed sequentially by dehalogenase enzymes. The first chlorine is removed via a glutathione-dependent mechanism, and the second is removed by a hydrolytic dehalogenase. nih.gov This process ultimately leads to a trihydroxylated intermediate that undergoes ring cleavage by a dioxygenase enzyme, breaking down the aromatic structure into smaller molecules that can enter central metabolic cycles like the Krebs cycle. researchgate.netnih.gov

This detailed pathway in Aminobacter sp. MSH1 illustrates a sophisticated bacterial mechanism for the complete mineralization of a highly stable dichlorinated benzoic acid.

Information on the specific metabolism of this compound within plant tissues is limited. However, studies on the effects of chlorobenzoic acids on plants indicate that these compounds can be metabolically active.

Research on etiolated barley leaves exposed to various chlorobenzoic acid isomers showed significant effects on nitrogen metabolism. cdnsciencepub.com At certain concentrations, these compounds caused the hydrolysis of amide nitrogen to ammonia (B1221849) and the breakdown of proteins into peptides. cdnsciencepub.com This suggests that while plants may not use the compound as a primary nutrient source, it can interfere with and be acted upon by the plant's metabolic machinery.

Plants are known to produce a wide array of secondary metabolites, such as chlorogenic acids, in response to environmental stresses, including chemical exposure. techscience.comnih.gov The synthesis of these compounds is part of a defense mechanism that can involve detoxification of xenobiotics. While direct evidence is scarce, it is plausible that plants could metabolize this compound through conjugation with sugars or amino acids, a common detoxification strategy for xenobiotics, to increase water solubility and sequester the compound in vacuoles.

Research Applications and Derivative Development of 4 Amino 2,6 Dichlorobenzoic Acid

Role as a Key Intermediate in Pharmaceutical Research

The structural motifs present in 4-amino-2,6-dichlorobenzoic acid are of significant interest in medicinal chemistry. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of a drug molecule, while the amino and carboxylic acid groups provide reactive sites for further chemical modifications. This makes the compound a valuable starting material for the development of new therapeutic agents.

Development of Active Pharmaceutical Ingredients

Synthesis of Drug Precursors and Analogues

The primary role of this compound in pharmaceutical research is as a precursor for the synthesis of more complex molecules that may exhibit therapeutic activity. The amino and carboxylic acid functional groups allow for a variety of chemical reactions, including amidation, esterification, and peptide coupling. These reactions enable the incorporation of the dichlorinated benzene (B151609) ring into larger molecular scaffolds, leading to the generation of libraries of drug analogues for screening and lead optimization. For example, related aminobenzoic acid derivatives are utilized in peptide chemistry to create unnatural amino acid derivatives, which are valuable tools in drug discovery research. tcichemicals.com

Utility in Organic Synthesis and Chemical Building Blocks

Beyond its applications in pharmaceutical research, this compound is a versatile building block in general organic synthesis. bldpharm.com Its distinct functional groups and substitution pattern on the aromatic ring provide chemists with a platform for constructing a diverse array of organic compounds.

The presence of the two chlorine atoms influences the reactivity of the aromatic ring and provides handles for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The amino group can be diazotized and replaced with a variety of other functional groups, further expanding the synthetic utility of this compound. Similarly, the carboxylic acid group can be converted into esters, amides, or acid chlorides, facilitating its integration into a wide range of molecular structures. The compound is categorized under several chemical classes, including organic building blocks, chlorides, carboxylic acids, and benzene compounds, indicating its broad applicability in synthesis. bldpharm.com

Development of Agrochemicals and Pesticides

The chlorinated aromatic structure of this compound and its derivatives has found significant application in the agrochemical industry. Many pesticides and herbicides contain chlorinated benzene rings, as these structures can confer potent biological activity.

A closely related compound, 2,6-dichloro-4-aminophenol, is a key intermediate in the synthesis of several important pesticides. patsnap.com For example, it is used to produce hexaflumuron, a benzoylurea (B1208200) insecticide that acts as a chitin (B13524) synthesis inhibitor and is effective against pests like the bollworm. google.com It is also a precursor for the synthesis of chlorfluazuron. patsnap.com The synthesis of these pesticides often involves multi-step processes where the dichlorinated amino-aromatic core is a critical component. While not a direct precursor, the structural similarity of this compound to these intermediates suggests its potential as a starting material or a scaffold for the development of new agrochemicals with desired properties. The herbicide dichlobenil (B1670455), for instance, is metabolized in the environment to 2,6-dichlorobenzoic acid. ebi.ac.uk

Synthesis of Specialized Organic Molecules and Dyes

The chemical reactivity of this compound also lends itself to the synthesis of specialized organic molecules, including dyes and pigments. The amino group on the aromatic ring is a common feature in many chromophores (the part of a molecule responsible for its color).

The synthesis of 2,6-dichloro-4-aminophenol, a related compound, is noted to be in the field of preparing dye intermediates. patsnap.com This indicates that aromatic amines with this substitution pattern are valuable in the dye industry. The diazotization of the amino group, a common reaction for this class of compounds, can be used to form azo dyes, a large and important class of colored compounds. The presence of the chlorine atoms can modulate the color and lightfastness of the resulting dyes.

Future Research Directions and Translational Potential

Targeted Synthesis of Novel Derivatives with Enhanced Bioactivity

The foundational step for exploring the potential of 4-Amino-2,6-dichlorobenzoic acid lies in the systematic synthesis of its derivatives. The core structure, featuring a benzoic acid with an amino group and two chlorine atoms, presents multiple avenues for chemical modification. Future synthetic efforts could focus on the derivatization of both the amino and carboxylic acid functional groups to generate a library of novel compounds.

Once a baseline of biological activity is established for the parent compound, structure-guided design will be crucial. This approach involves understanding how the three-dimensional structure of a molecule relates to its biological activity. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the conformation of active derivatives. This structural information would then guide the rational design of subsequent generations of compounds with potentially improved potency and selectivity. The strategic placement of substituents on the aromatic ring or modifications to the amino and carboxyl groups could be explored to enhance interactions with biological targets.

Advanced Mechanistic Studies at the Molecular and Cellular Level

A critical area of future investigation will be to elucidate the mechanism of action of this compound and its derivatives. Understanding how these molecules interact with biological systems at the molecular and cellular levels is paramount for their development as therapeutic agents or research tools. Initial studies would likely involve broad-spectrum screening to identify any potential biological effects, such as antimicrobial or cytotoxic activities. mdpi.com Subsequent, more focused studies would aim to identify specific molecular targets, which could include enzymes, receptors, or nucleic acids. Techniques like affinity chromatography, genetic profiling, and proteomics could be instrumental in pinpointing these targets.

Green Chemistry Approaches for Sustainable Synthesis

As with all chemical synthesis, the development of environmentally benign methods for producing this compound and its derivatives is a vital consideration. Green chemistry principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com Future research should explore synthetic routes that utilize greener solvents, catalysts, and reaction conditions. mdpi.com This could involve enzymatic catalysis or the use of microwave-assisted synthesis to reduce reaction times and energy consumption. The development of sustainable synthetic pathways is not only environmentally responsible but can also lead to more efficient and cost-effective production methods. mdpi.com

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. Computational tools can be used to predict the properties of virtual derivatives of this compound, including their potential bioactivity and toxicity. nih.gov Molecular docking studies, for instance, can simulate the binding of these virtual compounds to known biological targets, helping to prioritize which derivatives to synthesize and test experimentally. researchgate.net This integrated approach can save significant time and resources by focusing laboratory efforts on the most promising candidates.

Potential in Emerging Biotechnologies

The unique chemical properties of halogenated aromatic compounds suggest that derivatives of this compound could find applications in emerging biotechnologies. For example, they could be investigated as probes for biochemical pathways or as building blocks in the synthesis of more complex bioactive molecules. Their potential use in areas such as synthetic biology or as components of novel biomaterials remains an open and intriguing field of inquiry. The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of a molecule, potentially leading to novel biological activities that could be harnessed in various biotechnological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-2,6-dichlorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of benzoic acid derivatives. For example, sequential chlorination and amination steps are critical. Reaction parameters such as temperature (e.g., 0–30°C for bromination), solvent choice (e.g., chlorosulfonic acid or concentrated sulfuric acid), and inert atmosphere conditions are key to minimizing side reactions . Optimization can be achieved using continuous flow reactors to enhance yield and purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% as per supplier data ).

- Nuclear Magnetic Resonance (NMR) to confirm substitution patterns (e.g., distinct peaks for amino and chlorine groups).

- Melting Point Analysis (expected range: 139–142°C for analogous dichlorobenzoic acids).

- Mass Spectrometry (MS) to validate molecular weight (theoretical: ~220.03 g/mol based on C₇H₅Cl₂NO₂).

Q. What solvent systems are effective for dissolving this compound in experimental settings?

- Methodological Answer : The compound’s solubility is limited in polar solvents due to its aromatic and halogenated structure. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for dissolution. For aqueous compatibility, use co-solvents like ethanol or methanol (≤10% v/v).

Advanced Research Questions

Q. How do halogenation patterns influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The positions of chlorine atoms (2 and 6) create steric hindrance, directing nucleophilic attacks to the para- or meta-positions relative to the amino group. Computational modeling (e.g., density functional theory) can predict reactive sites, while experimental validation via kinetic studies with reagents like sodium methoxide confirms regioselectivity .

Q. What strategies resolve contradictory data in biological activity studies of halogenated benzoic acid derivatives?

- Methodological Answer : Contradictions often arise from impurities or assay conditions. Approaches include:

- Standardized Bioassays : Use consistent cell lines (e.g., HEK293 for receptor studies) and negative controls.

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., dicamba, a 3,6-dichloro analog used in plant transformation ).

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Docking Simulations : Identify binding poses with target proteins (e.g., enzymes in microbial pathways).

- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ constants) with antimicrobial efficacy.

- ADMET Prediction : Optimize pharmacokinetics using tools like SwissADME to reduce toxicity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.